5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a difluoromethyl group, a mercapto group, and methoxyphenyl and methoxypropyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach involves the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions. The difluoromethyl group can be introduced using difluoromethylation reagents such as difluorodiazoethane under anhydrous conditions . The mercapto group is usually introduced through nucleophilic substitution reactions involving thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the methoxy groups can yield a variety of substituted derivatives.
Scientific Research Applications
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **5-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl]methanol
- **Ethyl 3-cyano-5-(difluoromethyl)-2-iodobenzoate
- **5-Bromo-α,α,α-trifluoro-m-tolualdehyde
Uniqueness
Compared to similar compounds, 5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(difluoromethyl)-7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S/c1-26-9-5-8-24-17-15(18(25)23-19(24)28)12(16(20)21)10-13(22-17)11-6-3-4-7-14(11)27-2/h3-4,6-7,10,16H,5,8-9H2,1-2H3,(H,23,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXAOGOXNWSEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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